molecular formula C10H14O B130450 3-Prop-2-ynoxycycloheptene CAS No. 150546-31-9

3-Prop-2-ynoxycycloheptene

Cat. No. B130450
M. Wt: 150.22 g/mol
InChI Key: JOSFXENEDGPHNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Prop-2-ynoxycycloheptene, also known as 3-PHC, is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic properties. This compound has been extensively studied for its ability to modulate the activity of various biological pathways, making it a promising candidate for the development of new drugs.

Mechanism Of Action

The mechanism of action of 3-Prop-2-ynoxycycloheptene involves the modulation of various biological pathways, including the PI3K/AKT/mTOR pathway, the NF-κB pathway, and the Nrf2 pathway. These pathways are involved in various cellular processes, including cell growth, survival, and inflammation. By modulating these pathways, 3-Prop-2-ynoxycycloheptene can have a wide range of effects on cellular function.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Prop-2-ynoxycycloheptene are diverse and depend on the specific biological pathway being modulated. In cancer cells, 3-Prop-2-ynoxycycloheptene has been shown to induce apoptosis and inhibit cell proliferation. In neurons, 3-Prop-2-ynoxycycloheptene has been shown to reduce oxidative stress and inflammation, leading to neuroprotection. In cardiovascular cells, 3-Prop-2-ynoxycycloheptene has been shown to cause vasodilation, leading to a reduction in blood pressure.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Prop-2-ynoxycycloheptene in lab experiments include its ability to modulate multiple biological pathways, making it a versatile tool for studying cellular function. Additionally, 3-Prop-2-ynoxycycloheptene is relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, one limitation of using 3-Prop-2-ynoxycycloheptene in lab experiments is its potential toxicity, which can vary depending on the specific cell type and concentration used.

Future Directions

There are several future directions for research on 3-Prop-2-ynoxycycloheptene. One area of interest is the development of new drugs based on the structure of 3-Prop-2-ynoxycycloheptene, which could have improved pharmacological properties. Another area of interest is the identification of new biological pathways that can be modulated by 3-Prop-2-ynoxycycloheptene, which could lead to the discovery of new therapeutic targets. Finally, further studies are needed to better understand the potential toxic effects of 3-Prop-2-ynoxycycloheptene, which could inform the development of safer and more effective drugs.

Synthesis Methods

The synthesis of 3-Prop-2-ynoxycycloheptene involves the reaction of cycloheptenone with propargyl bromide in the presence of a base, such as potassium carbonate. This reaction results in the formation of 3-Prop-2-ynoxycycloheptene, which can be purified using standard techniques such as column chromatography.

Scientific Research Applications

The potential therapeutic applications of 3-Prop-2-ynoxycycloheptene have been extensively studied in various scientific fields, including cancer research, neuroscience, and cardiovascular research. In cancer research, 3-Prop-2-ynoxycycloheptene has been shown to inhibit the growth of cancer cells by modulating the activity of various signaling pathways, including the PI3K/AKT/mTOR pathway. In neuroscience, 3-Prop-2-ynoxycycloheptene has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In cardiovascular research, 3-Prop-2-ynoxycycloheptene has been shown to have vasodilatory effects, making it a potential treatment for hypertension.

properties

CAS RN

150546-31-9

Product Name

3-Prop-2-ynoxycycloheptene

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

3-prop-2-ynoxycycloheptene

InChI

InChI=1S/C10H14O/c1-2-9-11-10-7-5-3-4-6-8-10/h1,5,7,10H,3-4,6,8-9H2

InChI Key

JOSFXENEDGPHNR-UHFFFAOYSA-N

SMILES

C#CCOC1CCCCC=C1

Canonical SMILES

C#CCOC1CCCCC=C1

synonyms

Cycloheptene, 3-(2-propynyloxy)- (9CI)

Origin of Product

United States

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